molecular formula C14H17N3OS B1274306 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-68-5

4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1274306
M. Wt: 275.37 g/mol
InChI Key: CVQZLILJLNHSQL-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . The specific compound is not directly studied in the provided papers, but its structural relatives have been synthesized and characterized, providing insights into its potential properties and applications.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves intramolecular cyclization of thiosemicarbazides . For example, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of "4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray diffraction . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and chemical shift values, which can be compared with theoretical calculations performed using methods like DFT and HF . The presence of intermolecular hydrogen bonds and C-H...π interactions can stabilize the structure .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by their electronic structure, which can be studied through HOMO-LUMO energy gap analysis and molecular electrostatic potential maps . These compounds can undergo various chemical reactions, including tautomerism, as seen in the thiol-thione equilibrium . Theoretical calculations can predict the feasibility of synthesis and the preferred tautomeric form .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, density, and melting point, can be inferred from experimental data . Theoretical calculations can provide additional insights into properties like conformational flexibility, molecular electrostatic potential, and frontier molecular orbitals . The nonlinear optical properties of these compounds can also be predicted and compared with standard materials like urea .

Scientific Research Applications

Synthesis and Chemical Properties

4-Allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol and similar compounds have been synthesized and characterized in various studies. For example, Mobinikhaledi et al. (2010) synthesized novel Schiff bases containing the 1,2,4-triazole ring, which are key components in many chemical reactions and applications. These compounds were characterized by IR, 1H NMR, and 13C NMR spectroscopy (Mobinikhaledi et al., 2010).

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor. Orhan et al. (2012) investigated the corrosion protection of mild steel by this compound in a sulfuric acid solution, demonstrating its effectiveness in inhibiting corrosion (Orhan et al., 2012).

Anticancer Activity

Compounds similar to 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been evaluated for anticancer activity. For instance, Alam et al. (2022) synthesized and characterized new eugenol 1,2,3-triazole derivatives, which exhibited significant cytotoxicity against breast cancer cells (Alam et al., 2022).

Antimicrobial Activity

The compound and its derivatives have also shown promise in antimicrobial applications. Martin (2020) prepared novel triazole thiols with moderate to good antimicrobial activity (Martin, 2020).

Molecular Docking Studies

Various studies have utilized molecular docking to predict the interaction of this compound and its derivatives with biological targets. For instance, Georgiyants et al. (2014) described the synthesis of derivatives and their probable anti-ulcer activity based on computer simulations and docking studies (Georgiyants et al., 2014).

properties

IUPAC Name

3-[1-(3-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)11(3)18-12-7-5-6-10(2)9-12/h4-7,9,11H,1,8H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQZLILJLNHSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397144
Record name 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

667413-68-5
Record name 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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